molecular formula C16H10O4 B1213404 4,5-Phenanthrenedicarboxylic acid CAS No. 5462-82-8

4,5-Phenanthrenedicarboxylic acid

Cat. No. B1213404
CAS RN: 5462-82-8
M. Wt: 266.25 g/mol
InChI Key: RAGXPRCIICFJIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4,5-phenanthrenedicarboxylic acid involves complex organic reactions, often utilizing carboxylic acids as key intermediates. For example, the self-assembly of diorganotin(IV) oxides with pyridinedicarboxylic acid leads to polymeric and macrocyclic structures, demonstrating the influence of substituents and solvents on the supramolecular structure of these compounds (García-Zarracino & Höpfl, 2005).

Molecular Structure Analysis

Molecular structure analysis of compounds related to this compound reveals a diverse range of supramolecular arrangements, from loosely bound discrete molecules to more complex 3D hydrogen-bonded and polymeric coordination structures. The presence of channels or cavities within these structures is also noted, indicating potential for molecular aggregation and capsule formation through hydrogen bonding interactions (García-Zarracino & Höpfl, 2005).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives often include coordination with metal ions, leading to the formation of complex structures with varying coordination modes. These reactions highlight the potential of these compounds in the field of coordination and supramolecular chemistry, with applications in medicinal and drug synthesis, as well as in the development of metal-organic frameworks (Dirersa, 2017).

Scientific Research Applications

1. Synthesis of Disubstituted Dicyanobenzenes and Phthalocyanines

A study by Wöhrle et al. (1993) demonstrated the use of a derivative of 4,5-phenanthrenedicarboxylic acid in synthesizing 4,5-dichloro-1,2-dicyanobenzene. This compound was then used to create various disubstituted dicyanobenzenes and octasubstituted phthalocyanines, showcasing its utility in complex chemical synthesis processes (Wöhrle et al., 1993).

2. Biocatalytic Production of Bio-based Polymers

In 2019, Yuan et al. reviewed the biocatalytic production of 2,5-furandicarboxylic acid (FDCA), a compound related to this compound, highlighting its potential as a sustainable alternative to petroleum-derived acids in the production of bio-based polymers. This research emphasizes the environmental benefits and innovative applications in material science (Yuan et al., 2019).

3. Catalytic Production of Polyester Monomers

The catalytic production of FDCA from lignocellulosic biomass, as studied by Zhang et al. (2015), explores the use of derivatives of this compound as potential replacements for traditional petrochemical monomers in polyester production. This research contributes to developing more sustainable materials (Zhang et al., 2015).

4. Coordination Chemistry and Supramolecular Structures

Dirersa (2017) reviewed the role of 4,5-imidazoledicarboxylic acid, a compound structurally related to this compound, in coordination chemistry. The study emphasizes its potential in forming complex supramolecular structures, which are significant for medicinal and drug synthesis applications (Dirersa, 2017).

5. Synthesis of Complex Molecular Structures

Research by Zhang, Petersen, and Wang (2007) illustrated the synthesis of diindeno-fused compounds using 3,6-phenanthrenedicarboxylic acid, a related compound, demonstrating its utility in creating complex molecular structures with potential applications in various scientific fields (Zhang, Petersen, & Wang, 2007).

Mechanism of Action

Target of Action

Phenanthrene-4,5-dicarboxylic acid primarily targets ring-hydroxylating dioxygenases (RHDs) . These enzymes play a crucial role in the initial oxidation of aromatic compounds, which is the first step in the degradation of such compounds .

Mode of Action

The compound interacts with its targets by undergoing a series of reactions. The initial step involves the action of dihydrodiol dehydrogenase on Phenanthrene-4,5-dicarboxylic acid, leading to the formation of 3,4-dihydroxyphenanthrene . This is followed by further ring cleavage to form 2-hydroxy-2H-benzo[h]chromene-2-carboxylic acid .

Biochemical Pathways

The biochemical pathway of Phenanthrene-4,5-dicarboxylic acid involves the biodegradation of polycyclic aromatic hydrocarbons (PAHs) . The compound undergoes a series of transformations, including oxidation and ring cleavage, leading to the formation of various intermediate products . The metabolic pathway overlaps in many steps in the degradation of pyrene, phenanthrene, and naphthalene .

Pharmacokinetics

Phenanthrene-4,5-dicarboxylic acid has a molecular weight of 266.25 and a melting point of 244-246°C . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the compound’s action is the transformation of Phenanthrene-4,5-dicarboxylic acid into less complex and potentially less toxic compounds . This transformation process contributes to the bioremediation of environments contaminated with PAHs .

Action Environment

The action of Phenanthrene-4,5-dicarboxylic acid can be influenced by various environmental factors. For instance, factors such as soil pH, nutrient availability, and the bioavailability of the contaminant can influence the process of bioremediation . Additionally, the degradation efficiency can be enhanced under certain conditions, such as a specific pH and temperature .

properties

IUPAC Name

phenanthrene-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-15(18)11-5-1-3-9-7-8-10-4-2-6-12(16(19)20)14(10)13(9)11/h1-8H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGXPRCIICFJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)C3=C(C=CC=C3C(=O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203055
Record name 4,5-Phenanthrenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5462-82-8
Record name 4,5-Phenanthrenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5462-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Phenanthrenedicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Phenanthrenedicarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16070
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Phenanthrenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,5-Phenanthrenedicarboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4,5-Phenanthrenedicarboxylic acid
Reactant of Route 3
4,5-Phenanthrenedicarboxylic acid
Reactant of Route 4
Reactant of Route 4
4,5-Phenanthrenedicarboxylic acid
Reactant of Route 5
4,5-Phenanthrenedicarboxylic acid
Reactant of Route 6
4,5-Phenanthrenedicarboxylic acid

Q & A

Q1: What is the significance of Phenanthrene-4,5-dicarboxylic acid in environmental science?

A: Phenanthrene-4,5-dicarboxylic acid serves as a key intermediate in the microbial breakdown of pyrene. [, , , ] Several bacterial species, particularly Mycobacterium, utilize this degradation pathway to utilize pyrene as a source of carbon and energy. [, ] Understanding the formation and further degradation of this compound is crucial for developing effective bioremediation strategies for PAH-contaminated environments.

Q2: How is Phenanthrene-4,5-dicarboxylic acid formed during pyrene degradation?

A: Research indicates that pyrene degradation in bacteria like Mycobacterium sp. strain KMS initiates with the oxidation of pyrene to cis-4,5-pyrene-dihydrodiol. [] This reaction is catalyzed by aromatic-ring-hydroxylating dioxygenase. Further enzymatic steps lead to the formation of phenanthrene-4,5-dicarboxylic acid. [, ] This pathway highlights the complex enzymatic machinery employed by bacteria to break down this persistent pollutant.

Q3: Are there alternative pathways for Phenanthrene-4,5-dicarboxylic acid formation during pyrene degradation?

A: Studies on Mycobacterium sp. strain AP1 reveal a potential branching pathway where both central rings of pyrene are cleaved, leading to the formation of 6,6′-dihydroxy-2,2′-biphenyl dicarboxylic acid alongside phenanthrene-4,5-dicarboxylic acid. [, ] This finding indicates the diverse metabolic capabilities of bacteria in degrading pyrene.

Q4: What happens to Phenanthrene-4,5-dicarboxylic acid after its formation?

A: Research suggests that Phenanthrene-4,5-dicarboxylic acid is further decarboxylated to phenanthrene 4-carboxylic acid. [, ] This compound then enters the phthalic acid degradation pathway, leading to the complete mineralization of the pyrene molecule. []

Q5: What are the implications of understanding the entire pyrene degradation pathway, including the role of Phenanthrene-4,5-dicarboxylic acid?

A: A comprehensive understanding of this pathway, including the intermediates like Phenanthrene-4,5-dicarboxylic acid, can aid in developing targeted strategies for bioremediation. [] This knowledge could facilitate the optimization of environmental conditions to promote the growth and activity of pyrene-degrading bacteria, enhancing the biodegradation of this pollutant in contaminated sites.

Q6: What spectroscopic data is available for Phenanthrene-4,5-dicarboxylic acid?

A: While the provided research focuses primarily on the metabolic pathway, a study investigating the Schmidt reaction of constrained aromatic acids mentions the formation of phenanthrene-4,5-dicarboximide from phenanthrene-4,5-dicarboxylic acid. [] This information suggests potential avenues for further spectroscopic characterization of the compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.